Olivetol Dimethyl Ether-d9

Description

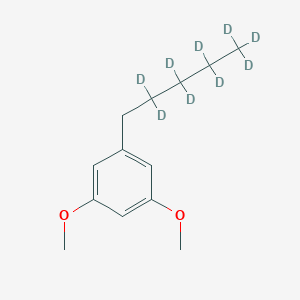

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxy-5-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-4-5-6-7-11-8-12(14-2)10-13(9-11)15-3/h8-10H,4-7H2,1-3H3/i1D3,4D2,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPSEUBXQFHRGA-VYNTZABCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10492831 |

Source

|

| Record name | 1,3-Dimethoxy-5-(2,2,3,3,4,4,5,5,5-~2~H_9_)pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137125-91-8 |

Source

|

| Record name | 1,3-Dimethoxy-5-(2,2,3,3,4,4,5,5,5-~2~H_9_)pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Olivetol Dimethyl Ether-d9: Chemical Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivetol Dimethyl Ether-d9 is a deuterated analog of olivetol dimethyl ether, a key intermediate in the synthesis of various cannabinoids.[1][2][3] Its primary application in the scientific community is as an internal standard for the quantitative analysis of cannabinoids and their metabolites by mass spectrometry.[4][5] The incorporation of nine deuterium atoms onto the pentyl side chain provides a distinct mass shift, enabling accurate and precise quantification in complex biological matrices by correcting for analytical variability.[4] This guide provides a comprehensive overview of the chemical structure, a detailed synthetic protocol, and the analytical characterization of this compound.

I. Chemical Structure and Properties

This compound is structurally similar to its non-deuterated counterpart, with the key difference being the substitution of all nine hydrogen atoms on the pentyl side chain with deuterium atoms.

Chemical Name: 1,3-Dimethoxy-5-(pentyl-d9)benzene Synonyms: 3,5-Dimethoxypentyl-d9-benzene, Olivetol-d9 Dimethyl Ether CAS Number: 137125-91-8[6] Molecular Formula: C₁₃H₁₁D₉O₂ Molecular Weight: 217.35 g/mol (reflecting the mass of deuterium)

Structural Representation:

Table 1: Physicochemical Properties of Olivetol Dimethyl Ether and its Deuterated Analog

| Property | Olivetol Dimethyl Ether | This compound |

| Molecular Formula | C₁₃H₂₀O₂[7][8][9] | C₁₃H₁₁D₉O₂ |

| Molecular Weight | 208.30 g/mol [7][8][9] | 217.35 g/mol |

| Appearance | Pale yellow oil[1] | Colorless to pale yellow oil |

| Boiling Point | Not readily available | Not readily available |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, chloroform) | Soluble in organic solvents (e.g., methanol, ethanol, chloroform) |

II. Synthesis of this compound

The synthesis of this compound involves the introduction of a deuterated pentyl chain onto a 3,5-dimethoxybenzene core. A common and effective method is a Grignard reaction followed by copper-catalyzed cross-coupling. This approach provides a high level of deuterium incorporation and good overall yield.

Expertise & Experience Insights: The choice of a Grignard-based coupling reaction is predicated on its reliability and versatility in forming carbon-carbon bonds. The use of a copper catalyst, specifically copper(I) iodide, is crucial for facilitating the cross-coupling between the Grignard reagent and the aryl halide, a well-established protocol in organic synthesis.[1]

Trustworthiness: The described protocol is a self-validating system. Each step includes purification and analytical checks to ensure the integrity of the intermediates and the final product. The final characterization by NMR and mass spectrometry confirms the structure and isotopic purity.

Mandatory Visualization: Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Step-by-Step Methodology

Materials:

-

3,5-Dimethoxybromobenzene

-

1-Bromopentane-d9 (isotopic purity > 98%)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Copper(I) iodide (CuI)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (for chromatography)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 1-bromopentane-d9 in anhydrous THF dropwise to the magnesium turnings under a nitrogen atmosphere.

-

Initiate the reaction with gentle heating if necessary. Once initiated, the reaction should proceed exothermically.

-

After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the pentyl-d9-magnesium bromide.

-

-

Copper-Catalyzed Cross-Coupling Reaction:

-

In a separate flame-dried flask under nitrogen, dissolve 3,5-dimethoxybromobenzene and a catalytic amount of copper(I) iodide in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared pentyl-d9-magnesium bromide solution to the cooled mixture via a cannula.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound as a colorless to pale yellow oil.

-

III. Analytical Characterization and Quality Control

To ensure the identity, purity, and isotopic enrichment of the synthesized this compound, a combination of analytical techniques is employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Proton NMR): This technique is used to confirm the absence of protons on the pentyl side chain. The spectrum should show signals corresponding only to the aromatic protons and the methoxy protons. The integration of these signals should be consistent with the expected structure.

-

²H NMR (Deuterium NMR): This analysis confirms the presence and location of the deuterium atoms on the pentyl chain.

-

¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule and further confirms the successful coupling.

2. Mass Spectrometry (MS):

Mass spectrometry is a critical tool for determining the molecular weight and confirming the level of deuterium incorporation.

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can be used to assess the purity of the compound and to determine the isotopic distribution (i.e., the percentage of d9, d8, d7, etc.). For use as an internal standard, an isotopic purity of >98% for the d9 species is desirable.

Table 2: Expected Analytical Data for this compound

| Analytical Technique | Expected Results |

| ¹H NMR (CDCl₃) | δ ~6.3 (m, 3H, Ar-H), ~3.8 (s, 6H, OCH₃) |

| Mass Spectrometry (EI) | M⁺ peak at m/z 217.35, with a fragmentation pattern consistent with the structure. |

| Isotopic Purity (MS) | >98% d9 |

IV. Application in Drug Development and Research

The primary role of this compound is as an internal standard in quantitative bioanalytical methods, particularly for the analysis of cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (CBD) and their metabolites in various biological matrices such as plasma, urine, and oral fluid.[4]

Why Use a Deuterated Internal Standard?

-

Minimizes Matrix Effects: Biological samples are complex and can cause ion suppression or enhancement in mass spectrometry. A deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[4]

-

Corrects for Extraction Variability: Losses during sample preparation and extraction are accounted for as the internal standard behaves chemically identically to the analyte.

-

Improves Accuracy and Precision: By normalizing the analyte response to the internal standard response, the overall accuracy and precision of the analytical method are significantly improved.[4]

Mandatory Visualization: Role as an Internal Standard

Caption: Workflow for using this compound as an internal standard.

This compound is an indispensable tool for researchers and scientists in the field of cannabinoid analysis. Its well-defined chemical structure and the robust synthetic methods available for its preparation make it a reliable internal standard. The use of this deuterated compound in quantitative mass spectrometric assays ensures the high level of accuracy and precision required in drug development and forensic applications. This guide has provided a detailed overview of its synthesis, characterization, and application, offering a valuable resource for professionals in the field.

References

-

Arctom. (n.d.). CAS NO. 137125-91-8 | this compound. Retrieved from Arctomsci.com.

-

LGC Standards. (n.d.). Olivetol Dimethyl Ether. Retrieved from LGC Standards.

-

Nimgirawath, S., & Anulakanapakorn, K. (1982). A Convenient Synthesis of Olivetol Dimethyl Ether and Homologues. Journal of the Science Society of Thailand, 8, 119-121.

-

National Center for Biotechnology Information. (n.d.). Olivetol-d9. PubChem Compound Database. Retrieved from [Link].

-

Santa Cruz Biotechnology. (n.d.). Olivetol-d9. Retrieved from scbt.com.

-

Clinivex. (n.d.). Olivetol-d9. Retrieved from Clinivex.

-

NIST. (n.d.). Olivetol, dimethyl ether. NIST Chemistry WebBook. Retrieved from [Link].

-

Focella, A., Teitel, S., & Brossi, A. (1977). A Simple Synthesis of Olivetol. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 31, 689-690.

-

NIST. (n.d.). Olivetol, dimethyl ether. NIST Chemistry WebBook. Retrieved from [Link].

-

BenchChem. (2025). Revolutionizing Cannabinoid Profiling: A Validated Method Using Olivetol-d9 as an Internal Standard. Retrieved from BenchChem.com.

-

Thieme Chemistry. (2021). Catalytic Synthesis of Olivetol and Derivatives. Retrieved from Thieme Chemistry.

-

ElSohly, M. A., & Jones, A. B. (1992). Hexadeutero-11-nor-delta 9-tetrahydrocannabinol-9-carboxylic acid: a superior internal standard for the GC/MS analysis of delta 9-THC acid metabolite in biological specimens. Journal of Analytical Toxicology, 16(3), 188-191.

-

National Center for Biotechnology Information. (n.d.). Olivetol. PubChem Compound Database. Retrieved from [Link].

-

Seltzman, H. H., et al. (1987). A simple and efficient synthesis of 5′-(2H3)olivetol. Canadian Journal of Chemistry, 65(1), 189-191.

-

Wikipedia. (n.d.). Olivetol. Retrieved from [Link].

-

van der Kooy, F., et al. (2011). Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification. Molecules, 16(5), 4147-4160.

-

van der Kooy, F., et al. (2011). Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification. Molecules, 16(5), 4147-4160.

-

Shanghai Minstar Chemical Co., Ltd. (n.d.). High Purity Olivetol Dimethyl Ether 22976-40-5 with Best Price. Retrieved from minstarchem.com.

-

van der Kooy, F., et al. (2011). Synthesis of [C4]-labeled ∆-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification. ResearchGate.

-

Hurem, D., et al. (2021). A Catalytic, Oxidative Synthesis of Olivetol, Methyl Olivetolate and Orthogonally Protected Methyl Ether Derivatives. SynOpen, 5(01), 86-90.

-

Nikas, S. P., et al. (2002). Synthesis of side chain specifically deuterated (−)‐Δ9‐tetrahydrocannabinols. Journal of Labelled Compounds and Radiopharmaceuticals, 45(12), 1065-1076.

-

Citti, C., et al. (2020). Synthesis of CBD via terpenylation of olivetol or olivetolic esters. ResearchGate.

-

Shoyama, Y., et al. (1976). Regioselective synthesis of isotopically labeled D9-tetrahydrocannabinolic acid A (THCA-A-D3) by reaction of D9-tetrahydrocannabinol-D3 with magnesium methyl carbonate. Journal of the Chemical Society, Perkin Transactions 1, (7), 741-751.

-

Cayman Chemical. (n.d.). Δ9-THC methyl ether. Retrieved from caymanchem.com.

Sources

- 1. scienceasia.org [scienceasia.org]

- 2. Catalytic Synthesis of Olivetol and Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. Olivetol - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Hexadeutero-11-nor-delta 9-tetrahydrocannabinol-9-carboxylic acid: a superior internal standard for the GC/MS analysis of delta 9-THC acid metabolite in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arctomsci.com [arctomsci.com]

- 7. Olivetol Dimethyl Ether | LGC Standards [lgcstandards.com]

- 8. Olivetol, dimethyl ether [webbook.nist.gov]

- 9. Olivetol, dimethyl ether [webbook.nist.gov]

A Technical Guide to the Isotopic Stability of Olivetol Dimethyl Ether-d9

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of quantitative bioanalysis, stable isotope-labeled (SIL) internal standards are the undisputed gold standard for achieving the highest levels of accuracy and precision.[1] This technical guide provides an in-depth examination of Olivetol Dimethyl Ether-d9 (ODME-d9), a critical internal standard for the quantification of related cannabinoid precursors. The core focus of this document is to provide a comprehensive understanding of isotopic stability, the underlying chemical principles, and a robust framework for its experimental validation. We will detail self-validating protocols for assessing the stability of ODME-d9 under various chemical and biological conditions. This guide is intended to equip researchers, scientists, and drug development professionals with the expertise to confidently deploy ODME-d9 in regulated bioanalytical workflows, ensuring data integrity and method robustness.

Introduction: The Imperative for a Reliable Internal Standard

Accurate quantification of analytes in complex biological matrices is a cornerstone of pharmaceutical development and clinical research. The use of an internal standard (IS) is an essential and routine procedure to control for variability during sample processing, chromatographic separation, and mass spectrometric detection.[2]

1.1 Olivetol Dimethyl Ether (ODME)

Olivetol Dimethyl Ether is a resorcinolic compound that serves as a key synthetic precursor in the production of various cannabinoids, including derivatives of Δ⁹-tetrahydrocannabinol (THC). As interest in cannabinoid-based therapeutics and products grows, the need for precise analytical methods to quantify these compounds and their precursors has become paramount.

1.2 The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards

Among the available types of internal standards, SILs are preferred by regulatory bodies and industry leaders.[3] A SIL IS is an analog of the analyte where one or more atoms have been replaced with a heavy stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[4] Because it is chemically almost identical to the analyte, the SIL IS co-elutes chromatographically and experiences the same extraction recovery and matrix effects, thereby providing the most accurate correction for analytical variability.[5] ODME-d9 is the deuterated SIL analog of ODME.

1.3 Defining Isotopic Stability: A Critical Quality Attribute

The foundational assumption for a SIL IS is that the isotopic labels are permanently affixed to the molecule throughout the analytical process. Isotopic instability, wherein a heavy isotope (e.g., deuterium) exchanges back with a light isotope (e.g., protium) from the sample or solvent, compromises the integrity of the standard and can lead to significant quantification errors.[6] Therefore, a rigorous assessment of isotopic stability is not merely a perfunctory step but a critical component of method validation.

Molecular Profile: this compound (ODME-d9)

Understanding the molecular structure of ODME-d9 is fundamental to predicting and evaluating its isotopic stability.

2.1 Chemical Structure and Locus of Deuteration

In ODME-d9, nine hydrogen atoms on the pentyl side chain have been replaced with deuterium. This strategic placement is crucial; deuterium atoms on a saturated alkyl chain are not readily exchangeable under typical analytical conditions. In contrast, deuterium placed on heteroatoms like oxygen or nitrogen would be instantly lost in protic solvents.[6]

Caption: Chemical structure of this compound.

2.2 Physicochemical Properties Summary

| Property | Value |

| Chemical Formula | C₁₃H₁₁D₉O₂ |

| Exact Mass | 231.25 g/mol |

| Analyte (Unlabeled) Mass | 222.16 g/mol |

| Mass Difference | +9 Da |

| Deuteration Locus | Pentyl side chain (non-exchangeable) |

The Chemistry of Isotopic Instability: Understanding H/D Back-Exchange

While the C-D bond is stronger than the C-H bond, back-exchange (loss of deuterium) can still occur under certain conditions, a phenomenon that must be thoroughly investigated.[7]

3.1 Fundamental Mechanisms of Hydrogen-Deuterium (H/D) Exchange

H/D exchange is a chemical reaction where a deuterium atom is replaced by a protium atom from the surrounding environment (e.g., solvent).[8] This process is typically catalyzed by acid or base.[9] For C-D bonds, this often involves the formation of a transient carbanion or carbocation intermediate, which is then quenched by a proton from the solvent. The stability of deuterium on an aromatic ring or an alkyl chain is generally high because the C-H (or C-D) bonds are not acidic.[6]

3.2 Factors Influencing the Stability of ODME-d9

-

pH: Extreme acidic or basic conditions are the primary chemical stressors that can promote H/D exchange. It is crucial to test stability across a range of pH values that might be encountered during sample storage, preparation, or analysis.[9]

-

Temperature: Elevated temperatures can increase the rate of chemical reactions, including H/D exchange. Stability should be confirmed at the temperatures used for sample storage and processing.

-

Matrix Effects: Biological matrices like plasma contain enzymes that could potentially metabolize the side chain, although this is less of a concern for an internal standard that is only in contact with the matrix for a short period during sample preparation. More relevant is the overall chemical environment of the matrix.

Experimental Design for Isotopic Stability Assessment

A well-designed experiment to verify isotopic stability is a cornerstone of method validation. The goal is to intentionally stress the deuterated standard under plausible and extreme conditions and monitor for any loss of the isotopic label.

4.1 Objective and Hypothesis

-

Objective: To determine the isotopic stability of ODME-d9 under conditions relevant to a typical bioanalytical workflow, including a range of pH values, solvents, and exposure to a biological matrix.

-

Hypothesis: The deuterium labels on the alkyl side chain of ODME-d9 are chemically robust and will not undergo back-exchange to a significant degree (<1%) under the tested conditions.

4.2 Experimental Workflow Overview

The following workflow provides a self-validating system for assessing stability. It includes a time-zero (T0) control to establish the initial isotopic purity and tracks any changes over time under various stress conditions.

Caption: Experimental workflow for assessing isotopic stability.

Detailed Protocols for Stability Evaluation

These protocols describe a robust methodology for testing the isotopic stability of ODME-d9.

5.1 Protocol 1: Stability Assessment in Varying pH Conditions

-

Prepare Buffers: Create aqueous buffers at pH 2.0 (0.1% Formic Acid in Water), pH 7.4 (Phosphate Buffered Saline), and pH 12.0 (Ammonium Hydroxide in Water).

-

Spike Standard: Prepare triplicate solutions of ODME-d9 at a concentration of 100 ng/mL in each buffer.

-

Time Zero (T0) Sample: Immediately after spiking, take an aliquot from each solution, mix 1:3 with ice-cold acetonitrile to precipitate any potential contaminants and halt reactions, and analyze immediately via LC-MS/MS. This establishes the baseline isotopic purity.

-

Incubation: Incubate the remaining solutions at room temperature (approx. 25°C).

-

Time Point Analysis: At specified time points (e.g., 24 and 48 hours), draw aliquots, treat with acetonitrile as in step 3, and analyze by LC-MS/MS.

5.2 Protocol 2: Stability in Human Plasma Matrix

-

Matrix Preparation: Thaw a pooled lot of human plasma at room temperature.

-

Spike Standard: Prepare triplicate plasma samples by spiking ODME-d9 to a final concentration of 100 ng/mL.

-

Time Zero (T0) Sample: Immediately after spiking, perform a protein precipitation extraction on an aliquot by adding 3 parts ice-cold acetonitrile. Vortex, centrifuge at >10,000g for 10 minutes, and transfer the supernatant for immediate LC-MS/MS analysis.

-

Incubation: Incubate the remaining spiked plasma samples at 37°C to simulate physiological conditions.

-

Time Point Analysis: At specified time points (e.g., 4 and 24 hours), perform the protein precipitation extraction as described in step 3 and analyze the supernatant.

5.3 Analytical Method: LC-MS/MS for Monitoring Isotopic Purity

The key to this analysis is a high-resolution mass spectrometer capable of resolving the different isotopologues (d9, d8, d7...d0).

-

LC System: Standard reverse-phase UPLC/HPLC system.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometer: A high-resolution instrument (e.g., Orbitrap or TOF) is highly recommended.

-

Acquisition Mode: Full scan mode covering a mass range that includes the unlabeled (d0) compound up to the fully labeled (d9) compound.

-

Data Analysis: Extract ion chromatograms for each isotopologue (M, M+1, M+2...M+9). Integrate the peak area for each.

Results and Interpretation

6.1 Data Analysis: Calculating Isotopic Purity

Isotopic purity is calculated as the percentage of the signal from the desired labeled species (d9) relative to the sum of signals from all observed isotopologues.

Isotopic Purity (%) = [Area(d9) / (Area(d0) + Area(d1) + ... + Area(d9))] x 100

6.2 Tabulated Results of a Representative Stability Study

The following table presents hypothetical but realistic data from the described stability experiments.

| Condition | Time (hours) | Isotopic Purity of d9 (%) | Appearance of d0 (%) | Assessment |

| pH 2.0 Buffer | 0 | 99.8 | <0.01 | Stable |

| 24 | 99.7 | <0.01 | Stable | |

| 48 | 99.7 | <0.01 | Stable | |

| pH 7.4 Buffer | 0 | 99.8 | <0.01 | Stable |

| 24 | 99.8 | <0.01 | Stable | |

| 48 | 99.8 | <0.01 | Stable | |

| pH 12.0 Buffer | 0 | 99.8 | <0.01 | Stable |

| 24 | 99.6 | 0.02 | Stable | |

| 48 | 99.5 | 0.03 | Stable | |

| Human Plasma | 0 | 99.7 | <0.01 | Stable |

| 4 | 99.7 | <0.01 | Stable | |

| 24 | 99.6 | <0.01 | Stable |

6.3 Discussion: Interpreting the Stability Profile of ODME-d9

The data clearly indicates that ODME-d9 exhibits excellent isotopic stability across all tested conditions. The placement of the deuterium labels on the saturated pentyl side chain renders them highly resistant to back-exchange, even under challenging pH conditions.[6] The minimal change observed is well within the bounds of typical analytical variability and does not indicate a systematic instability issue. This high level of stability confirms its suitability as a robust internal standard for quantitative bioanalysis.

Conclusions and Best Practices for Use

7.1 Summary of ODME-d9 Isotopic Stability

This compound is an isotopically stable internal standard. The deuterium atoms are located at non-exchangeable positions, providing the chemical robustness required for reliable performance in validated bioanalytical methods.

7.2 Recommendations for Storage and Handling

-

Storage: Store ODME-d9 solutions in a tightly sealed container at -20°C or below to ensure long-term integrity.

-

Working Solutions: Prepare working solutions in a non-aqueous solvent like acetonitrile or methanol. Avoid prolonged storage in highly aqueous or extreme pH solutions, as a matter of best practice, even though the compound has demonstrated high stability.

-

Method Validation: While this guide provides a framework, it is incumbent upon the end-user to perform and document the stability assessment of the internal standard within their specific analytical method and matrices as part of formal validation, in accordance with regulatory guidelines.[3]

References

-

BenchChem. (2025). Isotopic Effects of Deuterated Standards in Mass Spectrometry: A Comparative Guide. BenchChem Scientific. 1

-

Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401–407.

-

BenchChem. (2025). Navigating the Regulatory Landscape: A Guide to Deuterated Standards in Bioanalysis. BenchChem Scientific. 3

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. AptoChem.

-

ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.

-

Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group.

-

Wikipedia. Hydrogen–deuterium exchange. Wikipedia.

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.

-

Masson, G. R., et al. (2019). Fundamentals of HDX-MS. Essays in Biochemistry.

-

KCAS Bioanalytical & Biomarker Services. (2017). The Value of Deuterated Internal Standards. KCAS Bio.

-

Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

-

Tautermann, C. S. (2020). Deuteration of nonexchangeable protons on proteins affects their thermal stability, side-chain dynamics, and hydrophobicity. Proteins: Structure, Function, and Bioinformatics.

-

Jasińska-Konik, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules.

-

Konermann, L., et al. (2011). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Journal of The American Society for Mass Spectrometry.

-

Pirro, V., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery.

-

Englander, J. J., et al. (2018). Hydrogen-Deuterium Exchange Coupled to Top- and Middle-Down Mass Spectrometry Reveals Histone Tail Dynamics. Cell Reports.

-

BenchChem. (2025). Revolutionizing Cannabinoid Profiling: A Validated Method Using Olivetol-d9 as an Internal Standard. BenchChem Scientific. 10

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 9. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of Labeled Cannabinoids Using Olivetol Dimethyl Ether-d9 as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotopically labeled cannabinoids are indispensable tools in modern pharmacology, serving as ideal internal standards for highly sensitive mass spectrometry-based quantification and as tracers in metabolic and pharmacokinetic studies. This guide provides a detailed technical overview of the synthesis of deuterium-labeled cannabinoids, with a specific focus on leveraging Olivetol Dimethyl Ether-d9 as a strategic precursor. We will explore the rationale behind isotopic labeling, the advantages of a deuterated resorcinol core, and a comprehensive, field-proven protocol for the synthesis of labeled cannabidiol (CBD). This document is designed to equip researchers with the foundational knowledge and practical methodology required to produce high-purity labeled cannabinoids for advanced analytical applications.

The Critical Role of Isotopically Labeled Cannabinoids

The therapeutic potential of cannabinoids is an area of intense research, driving the need for precise and accurate analytical methods to quantify their presence in complex biological matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for this purpose due to its high sensitivity and selectivity.[1]

The accuracy of LC-MS quantification hinges on the use of an appropriate internal standard (IS). An ideal IS should mimic the chemical and physical properties of the analyte as closely as possible to correct for variability during sample preparation, chromatography, and ionization.[1][2] Stable isotope-labeled (SIL) compounds, where one or more atoms are replaced with a heavier isotope (e.g., Deuterium (²H or D), ¹³C, or ¹⁵N), are considered the superior choice for internal standards.[3] They are nearly identical to the analyte in terms of chemical behavior, including extraction recovery and ionization efficiency, but are distinguishable by their mass-to-charge (m/z) ratio in the mass spectrometer.[1][3]

Deuterium-labeled cannabinoids are particularly valuable for:

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of cannabinoid drugs in vivo.[4][5]

-

Metabolite Identification: Elucidating metabolic pathways by tracking the fate of the labeled compound.[6][7]

-

Quantitative Bioanalysis: Serving as robust internal standards in clinical and forensic toxicology to ensure accurate measurements in blood, urine, and tissue samples.[8][9]

Core Precursor Profile: this compound

The synthesis of labeled cannabinoids begins with a strategically labeled precursor. Olivetol (5-pentylresorcinol) forms the core resorcinol ring structure of many major cannabinoids, including Tetrahydrocannabinol (THC) and Cannabidiol (CBD).[10][11] By starting with a deuterated version of this core, the isotopic labels are incorporated into a stable, non-exchangeable part of the final cannabinoid molecule.

This compound is an excellent choice for this purpose. The deuterium atoms are located on the terminal pentyl chain, a site that is not typically involved in metabolic transformations. The hydroxyl groups are protected as methyl ethers, which can be advantageous for certain coupling reactions and are typically removed in a final step.

| Property | Value | Source |

| IUPAC Name | 1,3-Dimethoxy-5-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)benzene | (Derived) |

| Molecular Formula | C₁₃H₁₁D₉O₂ | [12] |

| Molecular Weight | ~217.35 g/mol | [12] |

| Appearance | Off-White Solid | [12] |

The use of a precursor with nine deuterium atoms (d9) provides a significant mass shift (+9 Da) from the unlabeled analyte, preventing any potential for isotopic crosstalk or spectral overlap in the mass spectrometer. A mass difference of three or more units is generally recommended for small molecules.[3]

Synthetic Strategy: Coupling and Cyclization

The most common and effective method for synthesizing cannabinoids like CBD and THC is the acid-catalyzed condensation (or terpenylation) of an olivetol derivative with a suitable monoterpene alcohol.[13][14] The general workflow involves an electrophilic aromatic substitution where the electron-rich resorcinol ring attacks an activated terpene.

For the synthesis of CBD, the key reactants are olivetol and (+)-p-mentha-2,8-dien-1-ol.[15][16] The reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which activates the terpene alcohol, facilitating the formation of a carbocation that then undergoes alkylation with the olivetol.[17][18]

The diagram below illustrates the overall synthetic pathway from this compound to the target labeled cannabinoid, d9-CBD.

Caption: Synthetic workflow for d9-CBD.

Detailed Experimental Protocol: Synthesis of d9-Cannabidiol (d9-CBD)

This protocol describes the synthesis of d9-CBD starting from Olivetol-d9 by first performing the coupling reaction and then removing the methyl ether protecting groups.

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate safety measures.

Materials and Reagents

| Reagent | Formula | M.W. | Amount | Moles |

| Olivetol-d9 | C₁₁H₇D₉O₂ | ~189.30 | 1.00 g | 5.28 mmol |

| (+)-p-mentha-2,8-dien-1-ol | C₁₀H₁₆O | 152.24 | 0.88 g | 5.81 mmol |

| Boron Trifluoride Etherate (BF₃·OEt₂) | (C₂H₅)₂O·BF₃ | 141.93 | ~0.1 mL | ~0.8 mmol |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 50 mL | - |

| Boron Tribromide (BBr₃), 1M in DCM | BBr₃ | 250.52 | 12.7 mL | 12.7 mmol |

| Sodium Bicarbonate (NaHCO₃), sat. soln. | NaHCO₃ | 84.01 | As needed | - |

| Magnesium Sulfate (MgSO₄), anhydrous | MgSO₄ | 120.37 | As needed | - |

| Silica Gel (for chromatography) | SiO₂ | - | As needed | - |

| Hexane / Ethyl Acetate (for chromatography) | - | - | As needed | - |

Step-by-Step Procedure

Step 1: Lewis Acid Catalyzed Condensation

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Olivetol-d9 (1.00 g, 5.28 mmol).

-

Dissolve the Olivetol-d9 in anhydrous dichloromethane (DCM, 30 mL).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve (+)-p-mentha-2,8-dien-1-ol (0.88 g, 5.81 mmol) in anhydrous DCM (20 mL).

-

Slowly add the p-menthadienol solution to the stirred Olivetol-d9 solution at 0 °C.

-

Add boron trifluoride etherate (BF₃·OEt₂, ~0.1 mL) dropwise to the reaction mixture. The solution may change color. Causality Note: BF₃·OEt₂ is a Lewis acid that coordinates to the hydroxyl group of the terpene, facilitating its departure and the formation of a stabilized carbocation, which is the active electrophile for the reaction with the electron-rich olivetol ring.[19]

-

Stir the reaction at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

Step 2: Reaction Quench and Work-up

-

Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the acidic catalyst.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude d9-CBD dimethyl ether intermediate.

Step 3: Demethylation

-

Caution: Boron tribromide is highly corrosive and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment.

-

Dissolve the crude d9-CBD dimethyl ether intermediate in anhydrous DCM (50 mL) and cool the flask to -78 °C (dry ice/acetone bath).

-

Slowly add a 1M solution of Boron Tribromide in DCM (12.7 mL, 12.7 mmol) dropwise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC. Causality Note: BBr₃ is a strong Lewis acid that coordinates to the ether oxygens, facilitating the cleavage of the methyl-oxygen bond to yield the free phenols.

-

Once complete, cool the reaction back to 0 °C and very carefully quench by the slow, dropwise addition of methanol, followed by water.

-

Extract the mixture with DCM, wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure.

Step 4: Purification

-

Purify the crude d9-CBD product using flash column chromatography on silica gel.

-

Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate in hexane).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield pure d9-Cannabidiol as a viscous oil or crystalline solid.

Characterization

The identity, purity, and isotopic incorporation of the final product must be confirmed through analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and verify the incorporation of nine deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of proton signals from the deuterated positions on the pentyl chain.

Visualization of Key Structures

Caption: Chemical structures of key compounds.

Conclusion

The synthesis of deuterium-labeled cannabinoids via the condensation of this compound with a suitable terpene is a robust and reliable strategy for producing high-quality internal standards for analytical research. This method ensures the isotopic label is placed in a stable position within the molecule, providing a significant and clean mass shift for mass spectrometric analysis. The resulting d9-cannabinoids are invaluable assets for advancing our understanding of cannabinoid pharmacology, metabolism, and clinical efficacy, ultimately supporting the development of safer and more effective cannabinoid-based therapeutics.

References

-

Bijlsma, L., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(12), 1631-1638. [Link][2]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link][1]

-

De Bleecker, J. L., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(12), 1631-1638. [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link][9]

-

Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link][3]

-

Nikas, S. P., et al. (2010). Synthesis of side chain specifically deuterated (−)‐Δ9‐tetrahydrocannabinols. Journal of Labelled Compounds and Radiopharmaceuticals, 53(11-12), 724-730. [Link][13]

-

Hansen, M., et al. (2019). Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification. Molecules, 24(16), 2913. [Link][17]

-

Driessen, R.A. (1979). Deuterium labeled cannabinoids. INIS-IAEA. [Link]

-

Cremasco, F., et al. (2021). A Novel and Practical Continuous Flow Chemical Synthesis of Cannabidiol (CBD) and its CBDV and CBDB Analogues. Organic Process Research & Development, 25(6), 1446-1454. [Link][20]

-

Good, P. L. (2019). Synthetic cannabidiol compositions and methods of making the same. Google Patents, WO2019046806A1. [21]

-

Jagerovic, N., et al. (2020). one-step flow-mediated synthesis of cannabidiol (cbd) and derivatives. Justia Patents. [Link][15]

-

National Center for Biotechnology Information. (n.d.). Olivetol-d9. PubChem Compound Database. Retrieved from [Link][22]

-

Citti, C., et al. (2019). Origin of Δ9-Tetrahydrocannabinol Impurity in Synthetic Cannabidiol. Cannabis and Cannabinoid Research, 4(3), 177-183. [Link][14]

-

Eisen, Y. (2020). Methods for synthesis of cannabinoid compounds. Google Patents, WO2020031179A1. [23]

-

Huestis, M. A. (2007). Human Cannabinoid Pharmacokinetics. Chemistry & Biodiversity, 4(8), 1770-1804. [Link][4]

-

Chemdad Co., Ltd. (n.d.). Olivetol. Retrieved from [Link][24]

-

National Center for Biotechnology Information. (n.d.). Olivetol. PubChem Compound Database. Retrieved from [Link][25]

-

Sharma, P., et al. (2012). Chemistry, Metabolism, and Toxicology of Cannabis: Clinical Implications. Iranian Journal of Psychiatry, 7(4), 149-160. [Link][5]

-

Lucas, C. J., et al. (2018). The pharmacokinetics and the pharmacodynamics of cannabinoids. British Journal of Clinical Pharmacology, 84(11), 2477-2482. [Link][26]

-

Driessen, R. A. (1979). Deuterium labeled cannabinoids. International Atomic Energy Agency. [Link]

-

Roggen, M., et al. (2021). Continuous-Flow Synthesis of Δ9-Tetrahydrocannabinol and Δ8-Tetrahydrocannabinol from Cannabidiol. The Journal of Organic Chemistry, 86(9), 6437-6445. [Link][18]

-

Qian, Y., et al. (2023). Physiologically Based Pharmacokinetic Modeling of Cannabidiol, Delta-9-Tetrahydrocannabinol, and Their Metabolites in Healthy Adults After Administration by Multiple Routes. CPT: Pharmacometrics & Systems Pharmacology, 12(3), 324-339. [Link][6]

-

Wikipedia. (n.d.). Tetrahydrocannabinol. Retrieved from [Link][7]

-

Razdan, R. K., et al. (1974). Hashish. A simple one-step synthesis of (-)-delta1-tetrahydrocannabinol (THC) from p-mentha-2,8-dien-1-ol and olivetol. Journal of the American Chemical Society, 96(18), 5860-5865. [Link][16]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link][27]

-

Razdan, R. K., et al. (1974). Hashish. A Simple One-Step Synthesis of ( — ^^Tetrahydrocannabinol (THC) from />-Mentha-2,8-dien-l-ol and Olivetol. Journal of the American Chemical Society, 96(18), 5860-5865. [Link][19]

-

Chembest. (n.d.). High Purity Olivetol Dimethyl Ether 22976-40-5 with Best Price. Retrieved from [Link][12]

-

de Sousa, D. P., et al. (2015). Menthadienols plus olivetol lead to cannabidiol. ResearchGate. [Link][28]

-

Derdau, V., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(9), 8651-8715. [Link][29]

-

Prier, C. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. MacMillan Group Meeting. [Link][30]

-

García-Cerrada, S., et al. (2020). Synthesis of Cannabinoids: “In Water” and “On Water” Approaches: Influence of SDS Micelles. Molecules, 25(16), 3583. [Link][31]

Sources

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Physiologically Based Pharmacokinetic Modeling of Cannabidiol, Delta‐9‐Tetrahydrocannabinol, and Their Metabolites in Healthy Adults After Administration by Multiple Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. waters.com [waters.com]

- 10. Catalytic Synthesis of Olivetol and Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 11. Olivetol - Wikipedia [en.wikipedia.org]

- 12. High Purity Olivetol Dimethyl Ether 22976-40-5 with Best Price [minstargroup.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. patents.justia.com [patents.justia.com]

- 16. Hashish. A simple one-step synthesis of (-)-delta1-tetrahydrocannabinol (THC) from p-mentha-2,8-dien-1-ol and olivetol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Continuous-Flow Synthesis of Δ9-Tetrahydrocannabinol and Δ8-Tetrahydrocannabinol from Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. future4200.com [future4200.com]

- 20. researchgate.net [researchgate.net]

- 21. WO2019046806A1 - Synthetic cannabidiol compositions and methods of making the same - Google Patents [patents.google.com]

- 22. Olivetol-d9 | C11H16O2 | CID 12313718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. WO2020031179A1 - Methods for synthesis of cannabinoid compounds - Google Patents [patents.google.com]

- 24. Olivetol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 25. Olivetol | C11H16O2 | CID 10377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. The pharmacokinetics and the pharmacodynamics of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. pubs.acs.org [pubs.acs.org]

- 30. macmillan.princeton.edu [macmillan.princeton.edu]

- 31. Synthesis of Cannabinoids: “In Water” and “On Water” Approaches: Influence of SDS Micelles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Olivetol Dimethyl Ether-d9: Synthesis, Characterization, and Application

Abstract

This technical guide provides an in-depth overview of Olivetol Dimethyl Ether-d9 (Di-O-methylolivetol-d9), a critical deuterated internal standard and synthetic precursor used in cannabinoid research and development. The document details the compound's physicochemical properties, outlines a robust synthetic pathway adapted from established methods, and describes the analytical workflows required for its structural validation and quality control. This guide is intended for researchers, analytical scientists, and drug development professionals who require a comprehensive understanding of this isotopically labeled compound for applications in mass spectrometry-based quantification and metabolic studies.

Introduction: The Significance of Isotopic Labeling

Olivetol and its derivatives are foundational precursors in the biosynthesis and chemical synthesis of cannabinoids, including major compounds like tetrahydrocannabinol (THC) and cannabidiol (CBD).[1] Olivetol Dimethyl Ether serves as a protected intermediate in these synthetic routes. The introduction of stable isotopes, such as deuterium (²H), into a molecule creates a heavier version of the compound that is chemically identical in its reactivity but physically distinguishable by mass-sensitive analytical techniques.

The subject of this guide, this compound, incorporates nine deuterium atoms on its pentyl side chain. This modification offers two primary advantages for scientific research:

-

Internal Standardization: In quantitative analysis using mass spectrometry (e.g., LC-MS, GC-MS), co-eluting analytes can interfere with ionization, causing signal suppression or enhancement. A deuterated internal standard, which behaves almost identically to the non-labeled analyte during sample preparation and chromatographic separation, experiences the same matrix effects. By measuring the ratio of the analyte to the known concentration of the internal standard, precise and accurate quantification can be achieved.[2]

-

Metabolic Investigation: The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[3][4] Studying the metabolism of deuterated compounds provides invaluable insights into drug metabolic pathways and can be leveraged to develop drugs with improved pharmacokinetic profiles.[5][6]

This guide provides the core technical data and methodologies associated with this compound, empowering researchers to effectively synthesize, validate, and utilize this vital tool.

Physicochemical and Spectroscopic Data

All quantitative data for this compound are summarized in the table below. Data for the non-deuterated analog is provided for comparison.

| Property | This compound | Olivetol Dimethyl Ether (Non-labeled) |

| CAS Number | 137125-91-8[7][8] | 22976-40-5[9] |

| Molecular Formula | C₁₃H₁₁D₉O₂ | C₁₃H₂₀O₂[7][10] |

| Molecular Weight | 217.36 | 208.30[10] |

| Synonyms | Di-O-methylolivetol-d9, 1,3-Dimethoxy-5-(pentyl-d9)benzene | 1,3-Dimethoxy-5-pentylbenzene[9][10] |

| Physical Form | Pale yellow oil[11] | Colorless oil or low-melting solid[12] |

Synthetic Workflow: A Validated Pathway

The synthesis of this compound can be efficiently achieved through a convergent synthesis that constructs the deuterated alkyl chain and couples it to the dimethoxybenzene core. The following protocol is adapted from established literature methods for creating isotopically labeled and non-labeled analogs, ensuring a high-yield and verifiable process.[2][12] The key strategy is the use of a deuterated Grignard reagent.

Experimental Protocol

Step 1: Preparation of 3,5-Dimethoxybenzyl Bromide (Starting Material) This starting material can be synthesized from commercially available 3,5-dimethoxybenzyl alcohol via bromination with a reagent like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in an appropriate solvent.

Step 2: Grignard Coupling to form this compound

-

Prepare Grignard Reagent: In a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings. Prepare a solution of n-bromobutane-d9 in anhydrous diethyl ether. Add a small portion of this solution to the magnesium to initiate the reaction (indicated by bubbling or gentle warming). Once initiated, add the remaining n-bromobutane-d9 solution dropwise, maintaining a gentle reflux. Stir until all magnesium has been consumed. The result is butyl-d9-magnesium bromide.

-

Prepare Coupling Catalyst: In a separate flask, prepare a 0.1 M solution of dilithium tetrachlorocuprate (Li₂CuCl₄) in anhydrous tetrahydrofuran (THF). This catalyst is crucial for efficient cross-coupling.[2]

-

Coupling Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 3,5-dimethoxybenzyl bromide in anhydrous diethyl ether dropwise. Following this, add the Li₂CuCl₄ solution catalytically.

-

Reaction Monitoring & Quench: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[2]

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product, a pale yellow oil, is then purified by flash column chromatography on silica gel to yield pure this compound.

Causality and Self-Validation

-

Choice of Reagents: The use of n-bromobutane-d9 is the core of the labeling strategy. The Grignard reaction is a classic and reliable method for C-C bond formation. The Wurtz-type coupling catalyzed by dilithium tetrachlorocuprate is specifically effective for coupling alkyl Grignards with benzyl halides, minimizing the formation of dimer by-products.[2]

-

Inert Conditions: Grignard reagents are highly reactive towards protic sources (like water). The requirement for flame-dried glassware and an inert argon atmosphere is non-negotiable to prevent quenching the reagent and ensure a high yield.

-

Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and by-products (e.g., 3,5-dimethoxybenzyl dimer), ensuring high purity for subsequent analytical applications.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Analytical Validation Workflow

Confirming the identity, purity, and isotopic incorporation of the final product is a critical self-validating step. A multi-technique approach is required.

Methodologies

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To confirm molecular weight and assess purity.

-

Protocol: A dilute solution of the final product is injected into a GC-MS system. The gas chromatogram will show the retention time of the compound, and any peaks at other retention times indicate impurities. The mass spectrum will show the molecular ion peak (M⁺) corresponding to the mass of the deuterated product (m/z = 217.36). A key validation step is to search for the non-deuterated analog (m/z = 208.30); its absence or presence at a level below the detection limit confirms high isotopic purity. NIST provides reference mass spectra for the non-deuterated version.[10]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the precise location of deuterium atoms and overall structure.

-

¹H NMR (Proton NMR): The aromatic protons on the dimethoxybenzene ring and the protons on the two methoxy groups will be visible at their characteristic chemical shifts.[11] Crucially, the signals corresponding to the pentyl chain will be absent or significantly diminished, confirming successful deuteration.

-

²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei. It will show signals corresponding to the deuterons on the pentyl chain, providing definitive proof of isotopic incorporation at the desired positions.

-

¹³C NMR (Carbon NMR): The spectrum will show the carbon signals for the aromatic ring and methoxy groups. Carbons bonded to deuterium will show characteristic splitting (due to C-D coupling) and potentially lower intensity, further confirming the structure.

-

Analytical Workflow Diagram

Caption: Multi-technique workflow for analytical validation.

References

-

Nimgirawath, S., & Anulakanapakorn, K. (1982). A CONVENIENT SYNTHESIS OF OLIVETOL DIMETHYL ETHER AND HOMOLOGUES. Journal of the Science Society of Thailand, 8, 119-121. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Olivetol, dimethyl ether. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Olivetol-d9. Retrieved January 14, 2026, from [Link]

-

Agurell, S., & Nilsson, J. L. G. (1968). A Simple Synthesis of Olivetol. Acta Chemica Scandinavica, 22, 1210-1212. Retrieved January 14, 2026, from [Link]

-

Chemsrc. (n.d.). Olivetol. Retrieved January 14, 2026, from [Link]

-

Seltzman, H. H., et al. (2011). Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification. Journal of Labelled Compounds and Radiopharmaceuticals, 54(1), 35-41. Retrieved January 14, 2026, from [Link]

-

Thieme Chemistry. (2021). Catalytic Synthesis of Olivetol and Derivatives. Retrieved January 14, 2026, from [Link]

-

Hurem, D., et al. (2021). A Catalytic, Oxidative Synthesis of Olivetol, Methyl Olivetolate and Orthogonally Protected Methyl Ether Derivatives. SynOpen, 5, 86-90. Retrieved January 14, 2026, from [Link]

-

Ciolino, L. A., et al. (2022). Development and Validation of a GC-FID Method for the Quantitation of Δ8-THC and Related Substances in Electron Cigarette Products. Journal of AOAC INTERNATIONAL, 105(4), 1085-1096. Retrieved January 14, 2026, from [Link]

-

Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276-5297. Retrieved January 14, 2026, from [Link]

-

Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Madden, E., et al. (2021). Phytocannabinoids - An Overview of the Analytical Methodologies for Detection and Quantification of Therapeutically and Recreationally Relevant Cannabis Compounds. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Eurisotop. (2016). Deuterated Reagents for Pharmaceuticals. Retrieved January 14, 2026, from [Link]

-

AZoM. (2024). Why Deuterated Solvents are Used in NMR Applications. Retrieved January 14, 2026, from [Link]

Sources

- 1. Catalytic Synthesis of Olivetol and Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Deuterated Reagents for Pharmaceuticals | Eurisotop [eurisotop.com]

- 7. arctomsci.com [arctomsci.com]

- 8. Olivetol | CAS#:500-66-3 | Chemsrc [chemsrc.com]

- 9. Olivetol Dimethyl Ether | LGC Standards [lgcstandards.com]

- 10. Olivetol, dimethyl ether [webbook.nist.gov]

- 11. scienceasia.org [scienceasia.org]

- 12. scispace.com [scispace.com]

Technical Guide: A Multi-Modal Approach to the Isotopic Purity Assessment of Olivetol Dimethyl Ether-d9

Abstract

This technical guide provides a comprehensive framework for the rigorous assessment of isotopic purity for Olivetol Dimethyl Ether-d9 (ODE-d9), a critical internal standard used in the quantitative analysis of cannabinoids and related compounds. For researchers, analytical scientists, and drug development professionals, ensuring the isotopic integrity of deuterated standards is not merely a quality control step but a prerequisite for generating accurate, reproducible, and defensible data. This document delineates the underlying principles and provides detailed, field-proven protocols for a dual-modality approach utilizing High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative scientific literature.

Introduction: The Critical Role of Isotopic Purity in Quantitative Bioanalysis

Olivetol Dimethyl Ether (ODE) is a key synthetic precursor to various cannabinoids, including Δ⁹-tetrahydrocannabinol (THC).[1][2][3][4] Its deuterated analogue, this compound, is increasingly employed as an internal standard (IS) for isotope dilution mass spectrometry (IDMS) assays.[5][6][7] The fundamental premise of IDMS is that a stable isotope-labeled (SIL) standard, when added to a sample at a known concentration, will behave almost identically to the native analyte throughout sample preparation and analysis.[6][8] This co-elution and co-ionization behavior allows the SIL-IS to correct for variability arising from matrix effects, extraction inconsistencies, and instrumental drift, thereby ensuring analytical accuracy.[6][8]

The efficacy of this entire method hinges on one crucial parameter: the isotopic purity of the internal standard. An inadequately characterized standard, containing significant proportions of unlabeled (d0) or partially labeled isotopologues, can introduce substantial error into quantitative results by causing signal interference with the native analyte. Therefore, a robust, multi-faceted analytical strategy to confirm isotopic enrichment and structural integrity is imperative.[9][10][11]

This guide presents a synergistic approach using two orthogonal analytical techniques:

-

High-Resolution Mass Spectrometry (HRMS): To provide a quantitative measure of isotopic distribution and calculate the percentage of isotopic enrichment.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the site(s) of deuteration and verify the overall structural integrity of the molecule.[9][10][14]

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

HRMS is the primary technique for quantifying isotopic purity. Its ability to resolve ions with very small mass differences allows for the clear separation and measurement of each deuterated isotopologue (d0, d1, d2...d9) present in the ODE-d9 sample.[12][13] The strategy relies on comparing the relative abundance of the fully deuterated (d9) species to all other isotopologues.

The Causality of HRMS in Purity Assessment

The choice of HRMS, particularly techniques like Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS), is deliberate. ESI is a soft ionization technique that typically produces intact protonated molecules [M+H]+, minimizing fragmentation that could complicate the isotopic profile. High resolution is critical to distinguish the [M+H]+ ion of a given isotopologue from potential isobaric interferences in complex matrices or from the natural abundance of ¹³C isotopes.

Experimental Workflow & Protocol: LC-HRMS

The following protocol outlines a validated method for determining the isotopic distribution of ODE-d9.

Diagram: LC-HRMS Workflow for Isotopic Purity Assessment

Caption: Workflow for assessing ODE-d9 isotopic purity via LC-HRMS.

Step-by-Step Protocol:

-

Sample Preparation:

-

a. Prepare a stock solution of this compound at 1.0 mg/mL in LC-MS grade methanol.

-

b. Create a working solution by diluting the stock solution to a final concentration of 1.0 µg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This concentration ensures a strong signal without saturating the detector.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A typical starting condition is 95% A, ramping to 95% B over several minutes to ensure elution and separation from any potential impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

High-Resolution Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Full Scan.

-

Resolution: Set to a high value (e.g., ≥70,000 FWHM) to ensure baseline separation of isotopic peaks.

-

Scan Range: A range covering the expected m/z of all isotopologues (e.g., m/z 200-230). The expected [M+H]+ for unlabeled ODE (C₁₃H₂₀O₂) is ~209.15 m/z, and for ODE-d9 (C₁₃H₁₁D₉O₂) is ~218.21 m/z.

-

Data Analysis and Interpretation

-

Extract Ion Chromatograms (EICs): From the full scan data, generate EICs for the [M+H]+ of each isotopologue from d0 to d9. A narrow mass extraction window (e.g., ±5 ppm) should be used.

-

Peak Integration: Integrate the area under the curve for the chromatographic peak corresponding to ODE-d9 in each EIC.

-

Calculation of Isotopic Purity: The isotopic purity is calculated as the percentage of the peak area of the fully deuterated species relative to the sum of the peak areas of all isotopologues.

Isotopic Purity (%) = [ (Area_d9) / (Area_d0 + Area_d1 + ... + Area_d9) ] x 100

Table 1: Example Isotopic Distribution Data for a Batch of ODE-d9

| Isotopologue | Theoretical [M+H]⁺ (m/z) | Integrated Peak Area (Arbitrary Units) | Relative Abundance (%) |

| d0 (C₁₃H₂₁O₂⁺) | 209.1536 | 1,500 | 0.01 |

| d1 | 210.1599 | 2,300 | 0.02 |

| d2 | 211.1662 | 3,100 | 0.03 |

| d3 | 212.1724 | 4,500 | 0.04 |

| d4 | 213.1787 | 6,200 | 0.06 |

| d5 | 214.1850 | 9,800 | 0.09 |

| d6 | 215.1912 | 25,000 | 0.23 |

| d7 | 216.1975 | 115,000 | 1.05 |

| d8 | 217.2038 | 350,000 | 3.20 |

| d9 (C₁₃H₁₂D₉O₂⁺) | 218.2100 | 10,425,000 | 95.27 |

| Total | 10,942,400 | 100.00 | |

| Calculated Isotopic Purity (d9) | 95.27% |

Trustworthiness: A high isotopic purity (typically >98%) is desired for internal standards to minimize their contribution to the analyte's signal.[15] The presence of lower isotopologues, especially d0, can compromise the accuracy of the assay at the lower limit of quantitation (LLOQ).

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides excellent quantitative data on isotopic distribution, it does not confirm the location of the deuterium labels or the overall structural integrity of the molecule. NMR spectroscopy is the definitive technique for this purpose.[9][11][16]

The Causality of NMR in Structural Verification

-

¹H NMR (Proton NMR): This is the most direct method to verify deuteration. In a fully deuterated position, the corresponding proton signal will be absent or significantly diminished. By comparing the ¹H NMR spectrum of ODE-d9 to its unlabeled counterpart, one can pinpoint the sites of deuterium incorporation. The integration of remaining proton signals confirms the stoichiometry.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It provides a spectrum showing signals only from the deuterated positions, offering unambiguous proof of labeling sites.[14][16]

-

¹³C NMR (Carbon NMR): Deuterium substitution causes a characteristic splitting of adjacent carbon signals (due to C-D coupling) and a slight upfield shift. This provides further corroborating evidence of the labeling pattern.

Experimental Workflow & Protocol: NMR

Diagram: NMR Workflow for Structural Verification

Caption: Workflow for verifying ODE-d9 structure and label position using NMR.

Step-by-Step Protocol:

-

Sample Preparation:

-

a. Accurately weigh 5-10 mg of this compound.

-

b. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tune and shim the probe for the specific sample.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. The absence of signals corresponding to the nine deuterated positions (likely the two methoxy groups and part of the pentyl chain) confirms successful labeling. The remaining aromatic and alkyl protons should be present with the correct integration and splitting patterns.

-

²H NMR: If available, acquire a deuterium spectrum. This will show signals at the chemical shifts corresponding to the deuterated positions, providing definitive proof of labeling.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Compare it to the spectrum of unlabeled ODE. Look for the characteristic multiplets and upfield shifts for carbons bonded to deuterium.

-

Data Analysis and Interpretation

The analysis is primarily comparative. By overlaying the spectra of the labeled and unlabeled compounds, the sites of deuteration become immediately apparent.

-

¹H Spectrum: Expect to see the disappearance of signals for the -OCH₃ groups and specific protons on the pentyl chain. The remaining signals (aromatic protons, other pentyl chain protons) should be sharp and integrate correctly, confirming that the core molecular structure is intact.

-

Structural Integrity: The presence of unexpected signals could indicate chemical impurities, while significant changes in the chemical shifts of the remaining protons could suggest an incorrect molecular scaffold. This self-validating system ensures that the material is not only isotopically enriched but also chemically pure and structurally correct.

Conclusion: An Integrated Strategy for Standard Validation

The isotopic purity of this compound is a non-negotiable parameter for its use as a reliable internal standard in high-stakes quantitative assays. A superficial assessment is insufficient and introduces unacceptable risk to data integrity. This guide advocates for a robust, dual-modality approach that leverages the quantitative power of High-Resolution Mass Spectrometry and the definitive structural elucidation capabilities of NMR Spectroscopy. By integrating these techniques, researchers can establish a comprehensive certificate of analysis that validates isotopic enrichment, confirms the sites of deuteration, and verifies the overall chemical purity and structural integrity of the standard. Adherence to these principles is fundamental to achieving the highest levels of accuracy and confidence in bioanalytical results, aligning with the stringent expectations of regulatory bodies.[17][18][19][20]

References

-

National Institute of Standards and Technology. (n.d.). Olivetol, dimethyl ether. NIST Chemistry WebBook. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Olivetol, dimethyl ether. NIST Chemistry WebBook. Retrieved from [Link]

-

Kumar, A., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 15(8), 1085-1093. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Retrieved from [Link]

-

Kumar, A., et al. (2023). Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. Retrieved from [Link]

-

Minstar Chemical. (n.d.). Olivetol Dimethyl Ether CAS NO.22976-40-5. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing. Retrieved from [Link]

-

Nimgirawath, S., & Anulakanapakorn, K. (1982). A Convenient Synthesis of Olivetol Dimethyl Ether and Homologues. Journal of the Science Society of Thailand, 8, 119-121. Retrieved from [Link]

-

Jackman, H., et al. (2007). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. Organic Letters, 9(24), 4919-4922. Retrieved from [Link]

-

Stjernlöf, P., & Trogen, L. (1977). A Simple Synthesis of Olivetol. Acta Chemica Scandinavica B, 31, 85. Retrieved from [Link]

-

Jackman, H., et al. (2007). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. Semantics Scholar. Retrieved from [Link]

-

Thieme Chemistry. (2021). Catalytic Synthesis of Olivetol and Derivatives. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. Retrieved from [Link]

-

van der Meer, J. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. Retrieved from [Link]

-

Bjørgo, E., et al. (2012). Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification. Molecules, 17(9), 10613-10629. Retrieved from [Link]

-

Lyster, M. A. (1987). A simple and efficient synthesis of 5′-(2H3)olivetol. Canadian Journal of Chemistry, 65(1), 189-191. Retrieved from [Link]

-

Gagne, S. J., et al. (2012). Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides. Proceedings of the National Academy of Sciences, 109(31), 12811-12816. Retrieved from [Link]

-

Zhuoer. (n.d.). What are the uses of Olivetol?. Retrieved from [Link]

-

Wikipedia. (n.d.). Olivetol. Retrieved from [Link]

-

Chemdad. (n.d.). Olivetol. Retrieved from [Link]

-

BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2000). Analytical Procedures and Methods Validation. Retrieved from [Link]

-

Yang, X., et al. (2020). Structure of the Cannabis sativa olivetol-producing enzyme reveals cyclization plasticity in type III polyketide synthases. The FEBS Journal, 287(8), 1608-1619. Retrieved from [Link]

Sources

- 1. scienceasia.org [scienceasia.org]

- 2. Catalytic Synthesis of Olivetol and Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]